2-(dimethylamino)-N-(4-formylphenyl)acetamide
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Overview
Description
2-(dimethylamino)-N-(4-formylphenyl)acetamide is an organic compound with a molecular formula of C11H14N2O. This compound is characterized by the presence of a dimethylamino group, a formyl group, and an acetamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(4-formylphenyl)acetamide typically involves the reaction of 4-formylbenzoic acid with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-(4-formylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-formylbenzoic acid.
Reduction: 4-(hydroxymethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)-N-(4-formylphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(4-formylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(dimethylamino)-N-(4-formylphenyl)acetamide can be compared with similar compounds such as:
4-formylbenzoic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
N-(4-formylphenyl)acetamide: Lacks the dimethylamino group, affecting its reactivity and applications.
2-(dimethylamino)acetamide: Lacks the formyl group, limiting its use in specific synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
650628-75-4 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(4-formylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,15) |
InChI Key |
VMCGXTUZFUNDPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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